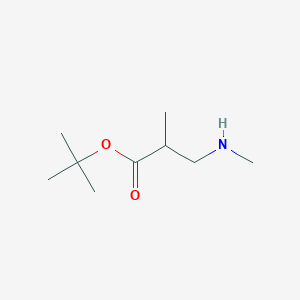

Tert-butyl 2-methyl-3-(methylamino)propanoate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(6-10-5)8(11)12-9(2,3)4/h7,10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKRWGQETPKBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methyl-3-(methylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-(methylamino)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the alkylation of tert-butyl 2-methylpropanoate with methylamine. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate to deprotonate the methylamine, making it more nucleophilic and reactive towards the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-methyl-3-(methylamino)propanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or bases can be used to facilitate the esterification or alkylation reactions. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-(methylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

Substitution: Products vary depending on the nucleophile used, such as alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development and Synthesis

Tert-butyl 2-methyl-3-(methylamino)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules. For instance, it can be utilized in the synthesis of β-amino acids, which are important in drug design due to their ability to mimic natural amino acids while providing enhanced stability and bioactivity.

Case Study: Synthesis of β-Amino Acids

A study demonstrated the effective use of tert-butyl 2-methyl-3-(methylamino)propanoate in synthesizing β-amino acids via a straightforward reaction pathway. The resulting compounds exhibited significant biological activity, making them potential candidates for further pharmacological evaluation .

Chemical Synthesis Applications

2.1. Organic Synthesis Reactions

Tert-butyl 2-methyl-3-(methylamino)propanoate is often employed as a reagent in organic synthesis. Its reactivity allows it to participate in various coupling reactions, including those that form carbon-carbon bonds, which are essential in constructing complex organic molecules.

Data Table: Comparison of Reactivity with Other Esters

| Compound Name | Reactivity Level | Typical Applications |

|---|---|---|

| Tert-butyl 2-methyl-3-(methylamino)propanoate | High | Pharmaceutical intermediates, organic synthesis |

| Methyl tert-butyl ether | Moderate | Fuel additive, solvent |

| Ethyl acetate | Low | Solvent, flavoring agent |

Industrial Applications

3.1. Solvent Properties

In industrial settings, tert-butyl 2-methyl-3-(methylamino)propanoate can be used as a solvent due to its favorable properties such as low volatility and high solubility for various organic compounds. This makes it suitable for applications in paint formulations and coatings where a stable solvent is required.

Case Study: Use in Paint Formulations

Research indicates that incorporating tert-butyl 2-methyl-3-(methylamino)propanoate into paint formulations enhances the stability and drying time of the paint without compromising the quality of the finish .

Toxicological Studies

Understanding the safety profile of tert-butyl 2-methyl-3-(methylamino)propanoate is essential for its application in consumer products. Toxicological studies have shown that while it exhibits some level of toxicity at high concentrations, its use within regulated limits is considered safe for industrial applications.

Data Table: Toxicity Profile Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Low |

| Eye Irritation | Moderate |

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-(methylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between tert-butyl 2-methyl-3-(methylamino)propanoate and related compounds are analyzed below.

Structural Analogues

Functional and Property Comparisons

- Ester Group Effects: The tert-butyl ester in the target compound increases steric hindrance, reducing hydrolysis rates compared to the ethyl ester analogue (Ethyl 2-methyl-3-(methylamino)propanoate) . The PEG-linked variant (Tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate) introduces hydrophilic ether chains, improving solubility in polar solvents .

- The hydrochloride salt form ((R)-tert-Butyl 2-(methylamino)propanoate hydrochloride) enhances stability and facilitates purification in asymmetric syntheses .

- Synthetic Utility: The target compound’s tert-butyl group simplifies purification via acidolytic deprotection, a feature shared with tert-butyl 3-amino-2-methylpropanoate hydrochloride . Ethyl 2-methyl-3-(methylamino)propanoate, lacking steric protection, is more prone to ester hydrolysis under basic conditions .

Physicochemical Data

Biological Activity

Tert-butyl 2-methyl-3-(methylamino)propanoate (also known as tert-butyl 3-(methylamino)propanoate) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H19NO2

- Molecular Weight : 173.25 g/mol

- IUPAC Name : Tert-butyl 2-methyl-3-(methylamino)propanoate

The structure of tert-butyl 2-methyl-3-(methylamino)propanoate includes a tert-butyl group, a methyl group, and a methylamino group, which contribute to its unique biological properties.

The biological activity of tert-butyl 2-methyl-3-(methylamino)propanoate is primarily attributed to its interactions with various biomolecular targets. The presence of the methylamino group may enhance its ability to interact with receptors or enzymes involved in significant biochemical pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling processes.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that tert-butyl 2-methyl-3-(methylamino)propanoate exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human Leukemia Cells (CEM) | 10 | |

| Mouse TLX5 Lymphoma Cells | 1.5 | |

| Human Fibroblast Cells | >100 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains.

Case Studies

-

Study on Cytotoxicity :

A study conducted on mouse TLX5 lymphoma cells revealed an IC50 value of 1.5 µM, indicating strong cytotoxic effects compared to standard chemotherapeutic agents. This suggests potential use in cancer therapy. -

Antimicrobial Evaluation :

In a comprehensive antimicrobial study, compounds similar to tert-butyl 2-methyl-3-(methylamino)propanoate were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against E. coli and S. aureus.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing tert-butyl 2-methyl-3-(methylamino)propanoate with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often prepared using tert-butoxycarbonyl (Boc) protection strategies. General Procedure 11 from outlines the use of diboron reagents for functionalizing esters, which could be adapted for introducing the methylamino group. Purification via silica gel column chromatography (e.g., 1:9 EtOAc:Hexanes) and verification by TLC (Rf ~0.35) are critical . Post-synthesis, NMR (1H, 13C) and HRMS should confirm structure and purity, as demonstrated in for similar tert-butyl derivatives .

Q. How can the stability of tert-butyl 2-methyl-3-(methylamino)propanoate be optimized during storage?

- Methodological Answer : Storage below -20°C in anhydrous conditions is recommended to prevent hydrolysis of the tert-butyl ester moiety. highlights that tert-butyl amino esters with similar structures (e.g., tert-butyl (3S)-3-amino-3-phenylpropanoate) require sub-ambient temperatures to maintain stability . Use moisture-resistant packaging and inert atmospheres (e.g., nitrogen) for long-term storage.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl 2-methyl-3-(methylamino)propanoate?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysis may be employed. For instance, describes (S)-tert-butyl 2-amino-3-methylbutanoate hydrochloride, synthesized using chiral starting materials. Optical rotation and chiral HPLC (e.g., Chiralpak columns) should be used to confirm enantiomeric excess . Additionally, 2D NMR (e.g., NOESY) can resolve spatial arrangements of substituents, as shown in for stereochemically complex tert-butyl esters .

Q. How to resolve contradictory NMR data for tert-butyl 2-methyl-3-(methylamino)propanoate derivatives?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or solvent effects. emphasizes comparing experimental NMR spectra with literature values (e.g., 11B NMR for boronate intermediates) . Variable-temperature NMR can identify conformational exchanges, while deuteration (e.g., CDCl3 vs. DMSO-d6) may clarify solvent-induced shifts.

Q. What analytical methods are suitable for detecting trace impurities in tert-butyl 2-methyl-3-(methylamino)propanoate?

- Methodological Answer : High-resolution LC-MS or GC-MS is ideal for identifying low-abundance byproducts. ’s USP guidelines recommend setting acceptance criteria for unspecified impurities (<0.10%) using HPLC with UV detection at 220–280 nm . For polar impurities, HILIC chromatography paired with charged aerosol detection (CAD) enhances sensitivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.